(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H6F3NO3 |
|---|---|
Molecular Weight |
197.11 g/mol |
IUPAC Name |
(2R)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m1/s1 |
InChI Key |
CPZQLLRWZKMQBY-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@](NC1=O)(C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1=O)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Ring-Closure Strategies
A common synthetic approach involves the cyclocondensation of trifluoromethyl-containing precursors with suitable amine and carboxylic acid derivatives to form the pyrrolidine ring. For example, condensation of trifluoromethyl-substituted amines with anhydrides or keto acids under thermal conditions leads to ring closure with simultaneous installation of the 5-oxo group.
- Example procedure : Heating N-(2,2,2-trifluoroethylidene)benzylamine with an anhydride in diphenyl ether at 225 °C under argon for 6 hours, followed by purification via preparative HPLC, yields pyrrolidine-2-carboxylic acid derivatives with trifluoromethyl substitution.
Use of Protected Intermediates and Chiral Auxiliaries
To control stereochemistry and prevent degradation, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the nitrogen atom or other reactive sites. This approach stabilizes intermediates and facilitates selective reactions.
- For example, synthesis of N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-oxocarbonyl-2,3-dihydro-1H-pyrrole intermediates involves low-temperature reactions (-78 °C) with careful addition of reagents such as citric acid acetic anhydride mixtures, followed by trifluoroacetic acid treatment and chromatographic purification to achieve high yields (~83%).
Catalytic Cross-Coupling and Asymmetric Catalysis
Advanced methods use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce trifluoromethylated aryl or heteroaryl groups onto pyrrolidine scaffolds with enantioselectivity.
- Palladium-XPhos catalysis systems have been reported to facilitate enantioselective cross-coupling, enabling the synthesis of spirocyclic pyrrolidine derivatives with trifluoromethyl groups.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is employed to obtain enantiopure trifluoromethylated amino acid derivatives. This method involves simultaneous racemization and enantioselective transformation, allowing large-scale synthesis of (S)- or (R)-configured trifluoromethyl amino acids.
- A practical ∼20 g scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via DKR has been documented, which can be adapted for related pyrrolidine derivatives.
Reaction Conditions and Optimization
Purification and Analytical Verification
Purification of fluorinated pyrrolidine-carboxylic acids is critical due to their polarity and potential isomeric impurities. Common techniques include:
- Preparative High-Performance Liquid Chromatography (HPLC) : Used extensively post-synthesis to separate and purify final products.
- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) for intermediate purification.
- Recrystallization : Solvent systems like ethanol/water optimize crystal formation and purity.
Analytical methods to confirm structure and purity:
Summary Table of Preparation Methods
Research Findings and Notes
- The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable for drug development, especially as protease inhibitors and antiviral agents.
- Maintaining anhydrous conditions and inert atmospheres during synthesis prevents hydrolysis of sensitive trifluoromethyl intermediates.
- The use of protecting groups such as Boc is crucial for preventing side reactions and enabling selective transformations.
- High-temperature cyclocondensation reactions require careful control to avoid decomposition but provide efficient access to the pyrrolidine core.
- Catalytic asymmetric methods and dynamic kinetic resolution provide routes to enantiopure compounds necessary for biological activity studies.
Chemical Reactions Analysis
Types of Reactions: (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102)
Key Differences :
- Substituents : A 4-chlorophenyl group at the 3-position instead of CF₃.
- Stereochemistry : 2S,3R configuration.
- Synthesis : Prepared via hydrogenation and acid-catalyzed deprotection (65% yield) .
- Physicochemical Properties: Melting point: 191 °C Functional groups: NH, C=O, and aromatic C-H (IR data) . Applications: Potential as a chiral intermediate for glutamate analogs.
(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic Acid
Key Differences :
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid
Key Differences :
(2R,5S)-Fmoc-5-Phenyl-pyrrolidine-2-carboxylic Acid
Key Differences :
5-Fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Key Differences :
- Core Structure : Pyridine ring instead of pyrrolidine.
- Substituents : Fluorine at position 5, isopropyl at position 1, and methyl at position 6.
- Applications: Potential as a fluorinated building block for heterocyclic drugs .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: The trifluoromethyl group in the target compound requires specialized reagents (e.g., CF₃ donors), whereas analogs like the 4-chlorophenyl derivative are synthesized via hydrogenation and acidolysis .
Biological Relevance : Pyrrolidine-2-carboxylic acid derivatives are prominent in caspase-1 inhibitor design (e.g., VX-765, VRT-043198) . The CF₃ group may enhance target binding via hydrophobic interactions.
Stereochemical Impact : The 2R configuration in the target compound contrasts with 2S analogs (e.g., ), which may exhibit divergent pharmacokinetic profiles.
Biological Activity
(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound notable for its unique trifluoromethyl group and pyrrolidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.
- Molecular Formula: C₆H₆F₃NO₃
- Molecular Weight: 197.11 g/mol
- Structure: The presence of a trifluoromethyl group significantly influences the compound's chemical properties, enhancing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Research indicates that this compound may modulate receptors such as the cannabinoid receptor type 2 (CB2), which has implications for pain management and inflammation treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, particularly A549 cells. |
| Antimicrobial | Potential activity against multidrug-resistant Staphylococcus aureus. |
| Receptor Modulation | Interaction with cannabinoid receptor type 2 (CB2) linked to therapeutic effects. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity.
Case Study: Anticancer Efficacy
In a controlled study, various derivatives of 5-oxopyrrolidine were evaluated for their anticancer properties. The results indicated that certain modifications to the core structure enhanced efficacy against A549 cells while minimizing toxicity to non-cancerous human small airway epithelial cells (HSAEC-1 KT) .
Key Findings:
- Compound modifications, such as the inclusion of free amino groups, were associated with increased potency.
- The most effective derivatives reduced A549 cell viability significantly compared to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted on various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that certain derivatives exhibited promising antimicrobial activity against these resistant strains .
Key Findings:
- Compounds demonstrated selective activity against multidrug-resistant Staphylococcus aureus, indicating potential for development into new antimicrobial agents.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that the trifluoromethyl group may enhance binding affinity to specific protein targets involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
